![molecular formula C14H22N2O2 B7512689 Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known by various other names, including CPP-115, and has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is still not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound is effective in reducing drug-seeking behavior, and has the potential to be used as a therapeutic agent for a wide range of addictive substances. In addition, the compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to effectively reduce drug-seeking behavior, which makes it a valuable tool for studying addiction and substance abuse. However, the compound can be difficult and expensive to synthesize, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of its potential therapeutic benefits for a wide range of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the condensation of piperidine and pyrrolidine, followed by the cyclization of the resulting intermediate product. The final step involves the addition of a cyclopropyl group to the molecule.
Applications De Recherche Scientifique
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a treatment for addiction and substance abuse. Studies have shown that the compound is effective in reducing drug-seeking behavior and has the potential to be used as a therapeutic agent for a wide range of addictive substances.
Propriétés
IUPAC Name |
cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-3-4-11)16-9-5-12(6-10-16)14(18)15-7-1-2-8-15/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWYBVAWCPTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

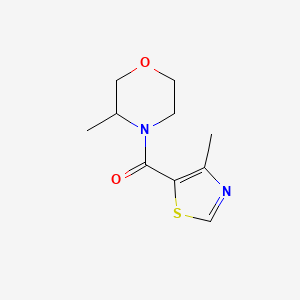
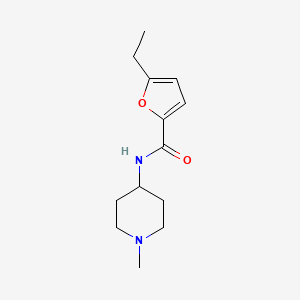

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


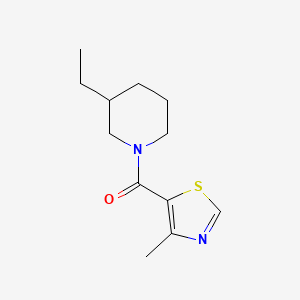
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
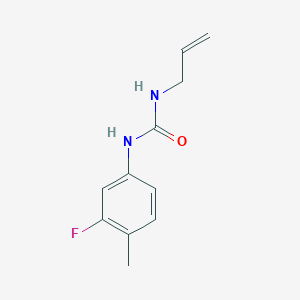

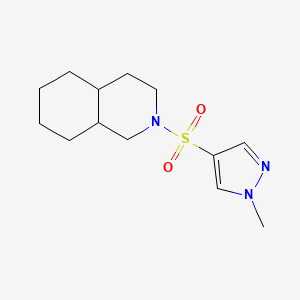
![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)